

KR-62980: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Abstract

KR-62980 is a novel, synthetic, small-molecule that has garnered significant interest in the scientific community for its distinct pharmacological profile. Identified as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARy), KR-62980 exhibits promising therapeutic potential, particularly in the fields of neuroprotection and metabolic disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of KR-62980. It details its mechanism of action, associated signaling pathways, and provides generalized experimental protocols for its study.

Chemical Structure and Properties

KR-62980 is an indenone derivative with the systematic IUPAC name 2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide[1]. Its chemical structure is characterized by a central indene core substituted with a phenyl group, a morpholinoethoxy side chain, and an N-methyl-N-oxoimino functional group.

Chemical Identifiers



Identifier	Value
IUPAC Name	2-ethoxycarbonyl-N-methyl-6-(2-morpholin-4-ylethoxy)-3-phenylinden-1-imine oxide[1]
Molecular Formula	C25H28N2O5[1]
SMILES	CCOC(=O)C1=C(C2=C(C=C(C=C2)OCCN3CC OCC3)C1=INVALID-LINK [O-])C4=CC=CC=C4[1]
InChI	InChI=1S/C25H28N2O5/c1-3-31-25(28)23- 22(18-7-5-4-6-8-18)20-10-9-19(17- 21(20)24(23)26(2)29)32-16-13-27-11-14-30-15- 12-27/h4-10,17H,3,11-16H2,1-2H3/b26-24+[1]
InChlKey	IPMKXUPPEBQHQL-SHHOIMCASA-N

Physicochemical Properties

Note: The following physical properties are computed values from PubChem and have not been experimentally verified in the available literature.

Property	Value
Molecular Weight	436.5 g/mol
XLogP3	2.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	7
Exact Mass	436.199822 g/mol
Topological Polar Surface Area	76.8 Ų
Heavy Atom Count	32



No experimental data for melting point, boiling point, or solubility in common solvents (water, ethanol, DMSO) is publicly available at this time.

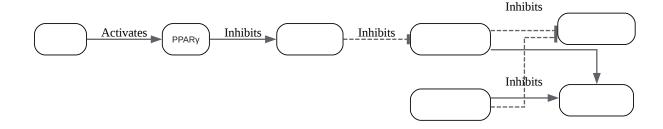
Biological Activity and Mechanism of Action

KR-62980 is a selective partial agonist of PPARy, a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. Unlike full PPARy agonists, which can be associated with undesirable side effects, the partial agonism of KR-62980 suggests a more nuanced and potentially safer therapeutic profile.

Neuroprotective Effects

KR-62980 has demonstrated significant neuroprotective effects in preclinical models. It has been shown to inhibit neuronal cell death induced by chemical ischemia-reperfusion. This protective action is attributed to its ability to suppress apoptosis and oxidative stress in a PPARy-dependent manner.

The proposed signaling pathway for the neuroprotective effects of KR-62980 is depicted below:



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Caption: Signaling pathway of KR-62980-mediated neuroprotection.

Effects on Lipid Metabolism

In addition to its neuroprotective properties, KR-62980 has been shown to suppress lipid metabolism. This effect is mediated through the inhibition of cytosolic NADP+-dependent isocitrate dehydrogenase (cICDH), a key enzyme in fatty acid synthesis. This dual mechanism



of action, combining PPARy partial agonism with cICDH inhibition, distinguishes KR-62980 from other PPARy agonists and may contribute to its weak anti-adipogenic activity.

Experimental Protocols

The following are generalized protocols for key experiments involving KR-62980, based on standard laboratory techniques and information from published studies. Researchers should optimize these protocols for their specific experimental conditions.

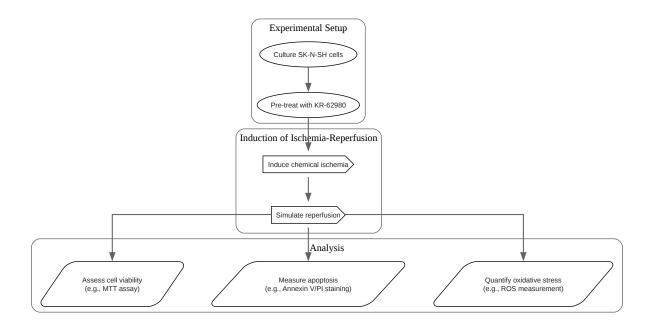
Cell Culture and Treatment

- Cell Line: Human neuroblastoma cell line SK-N-SH is a suitable model for studying the neuroprotective effects of KR-62980.
- Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Treatment: Prepare a stock solution of KR-62980 in dimethyl sulfoxide (DMSO). Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

Assessment of Neuroprotection (Chemical Ischemia-Reperfusion Model)

This workflow outlines the steps to assess the neuroprotective effects of KR-62980.





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Caption: Workflow for assessing the neuroprotective effects of KR-62980.

Western Blot Analysis of Signaling Proteins

This protocol is for the detection of total and phosphorylated levels of PTEN, Akt, and ERK.

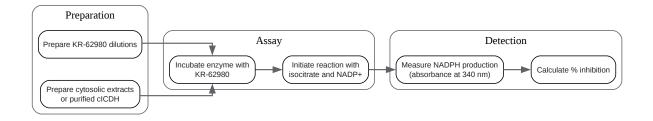


Step	Procedure
1. Cell Lysis	After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification	Determine protein concentration using a BCA or Bradford assay.
3. SDS-PAGE	Separate equal amounts of protein on a polyacrylamide gel.
4. Protein Transfer	Transfer proteins to a PVDF or nitrocellulose membrane.
5. Blocking	Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
6. Primary Antibody Incubation	Incubate the membrane with primary antibodies against total and phosphorylated PTEN, Akt, and ERK overnight at 4°C.
7. Secondary Antibody Incubation	Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
8. Detection	Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
9. Analysis	Quantify band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Cytosolic NADP+ Isocitrate Dehydrogenase (cICDH) Inhibition Assay

This is a generalized workflow to determine the inhibitory effect of KR-62980 on cICDH activity.





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Caption: Workflow for cICDH inhibition assay.

Conclusion

KR-62980 is a promising pharmacological agent with a unique dual mechanism of action as a PPARy partial agonist and a cICDH inhibitor. Its demonstrated neuroprotective and antiadipogenic effects in preclinical studies warrant further investigation for its potential therapeutic applications in neurodegenerative diseases and metabolic disorders. This technical guide provides a foundational understanding of KR-62980 for researchers and professionals in the field of drug discovery and development. Further experimental validation of its physicochemical properties and detailed elucidation of its signaling pathways will be crucial for its advancement as a clinical candidate.

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References

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